Pitavastatin calcium hydrate
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Overview
Description
Pitavastatin calcium hydrate is a lipid-lowering drug belonging to the statin class of medications. It is primarily used to reduce cholesterol levels and prevent cardiovascular diseases. By inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, this compound reduces the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pitavastatin calcium hydrate can be synthesized through various methods. One common method involves the preparation of biodegradable porous carriers using the solvent exchange method. The this compound is then loaded into these carriers using a passive drug loading procedure . Another method involves the use of tetrahydrofuran and hydrochloric acid to prepare intermediate compounds, which are then further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves recrystallization techniques. For example, a compound is dissolved in absolute ethyl alcohol, cooled, and then treated with sodium hydroxide solution to achieve hydrolysis. The resulting solution is then evaporated and desolvated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Pitavastatin calcium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sodium hydroxide, and tetrahydrofuran. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound include its hydrolytic degradation products and various intermediates used in its synthesis .
Scientific Research Applications
Pitavastatin calcium hydrate has a wide range of scientific research applications. In medicine, it is used to treat dyslipidemia and prevent cardiovascular diseases by lowering cholesterol levels. In chemistry, it serves as a model compound for studying lipid-lowering agents and their mechanisms of action. In biology, it is used to investigate the effects of statins on cellular processes and metabolic pathways .
Mechanism of Action
Pitavastatin calcium hydrate exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of mevalonate, leading to decreased cholesterol synthesis and increased expression of low-density lipoprotein receptors on hepatocyte membranes. This results in enhanced clearance of low-density lipoprotein from the bloodstream .
Comparison with Similar Compounds
Similar Compounds: Pitavastatin calcium hydrate is similar to other statins such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. These compounds share a common mechanism of action and are used to treat dyslipidemia and prevent cardiovascular diseases .
Uniqueness: this compound is unique in its pharmacokinetic and pharmacological profile. Unlike other statins, it is not metabolized by the hepatic cytochrome P450 3A4 isoenzyme, resulting in a lower risk of drug-drug interactions. Additionally, it has a minimal impact on glucose metabolism, making it a suitable option for patients with metabolic syndrome and diabetes mellitus .
Properties
CAS No. |
1852536-33-4 |
---|---|
Molecular Formula |
C50H56CaF2N2O13 |
Molecular Weight |
971.1 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;pentahydrate |
InChI |
InChI=1S/2C25H24FNO4.Ca.5H2O/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;;;;;;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);;5*1H2/q;;+2;;;;;/p-2/b2*12-11+;;;;;;/t2*18-,19-;;;;;;/m11....../s1 |
InChI Key |
NDBJDUMINXAFLN-VKBJLXQDSA-L |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |
Origin of Product |
United States |
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